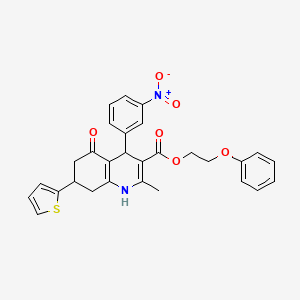![molecular formula C14H18ClN3OS B11615469 2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11615469.png)
2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a sulfanyl linkage, and a piperidinylidene moiety, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves the reaction of 4-chlorothiophenol with an appropriate hydrazide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide include:
- 2-[(4-chlorophenyl)sulfanyl]-N’-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide
- 2-[(4-chlorophenyl)sulfanyl]-N’-(1-(4-ethoxyphenyl)ethylidene)acetohydrazide
- 2-[(4-chlorophenyl)sulfanyl]-N’-(2-(dodecylsulfanyl)-5-nitrophenyl)methyleneacetohydrazide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
特性
分子式 |
C14H18ClN3OS |
|---|---|
分子量 |
311.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C14H18ClN3OS/c1-18-8-6-12(7-9-18)16-17-14(19)10-20-13-4-2-11(15)3-5-13/h2-5H,6-10H2,1H3,(H,17,19) |
InChIキー |
CKGDEJDOJRCKET-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=NNC(=O)CSC2=CC=C(C=C2)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-4-{[4-(dimethylamino)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11615387.png)
![1-(9-Hydroxybicyclo[3.3.1]non-2-yl)-1-methylpiperidinium](/img/structure/B11615407.png)
![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11615409.png)
![Diethyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11615420.png)
![Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11615425.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)propan-2-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11615430.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B11615442.png)
![6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B11615448.png)
![2-[(2-furylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615452.png)
![(7Z)-3-(3-bromophenyl)-7-[(2E)-3-phenylprop-2-en-1-ylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615465.png)
![3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11615476.png)
![2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11615477.png)
![6-imino-2-oxo-7-(2-phenylethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615478.png)
